2-Methylpentanamide

描述

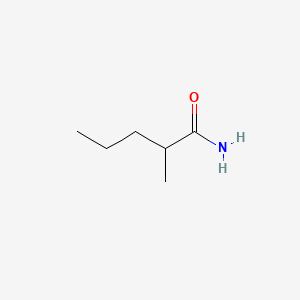

Structure

3D Structure

属性

CAS 编号 |

6941-49-7 |

|---|---|

分子式 |

C6H13NO |

分子量 |

115.17 g/mol |

IUPAC 名称 |

2-methylpentanamide |

InChI |

InChI=1S/C6H13NO/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) |

InChI 键 |

NTLKAXQBFYZMAH-UHFFFAOYSA-N |

SMILES |

CCCC(C)C(=O)N |

规范 SMILES |

CCCC(C)C(=O)N |

其他CAS编号 |

6941-49-7 |

同义词 |

2-methylvaleramide |

产品来源 |

United States |

Foundational & Exploratory

2-Methylpentanamide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological relevance of 2-Methylpentanamide. The information is intended to support research and development activities in the fields of chemistry and pharmacology.

Chemical Identity and Properties

This compound is a primary amide derivative of 2-methylpentanoic acid. Its fundamental properties are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Methylvaleramide | [1] |

| CAS Number | 6941-49-7 | [1] |

| Molecular Formula | C₆H₁₃NO | [1] |

| Molecular Weight | 115.17 g/mol | [1] |

| Canonical SMILES | CCCC(C)C(=O)N | [1] |

Physicochemical Properties

The following table outlines the key physicochemical properties of this compound.

| Property | Value | Reference |

| XLogP3 | 1.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | |

| Exact Mass | 115.099714038 Da | [1] |

| Monoisotopic Mass | 115.099714038 Da | [1] |

| Topological Polar Surface Area | 43.1 Ų | [1] |

| Heavy Atom Count | 8 |

Chemical Structure

The chemical structure of this compound is depicted below.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | br s | 1H | -NH a |

| ~ 5.5 - 6.0 | br s | 1H | -NH b |

| ~ 2.1 - 2.3 | m | 1H | -CH (CH₃)- |

| ~ 1.3 - 1.6 | m | 2H | -CH₂-CH ₂-CH₃ |

| ~ 1.1 - 1.3 | m | 2H | -CH ₂-CH₂-CH₃ |

| ~ 1.05 | d | 3H | -CH(C H₃)- |

| ~ 0.9 | t | 3H | -CH₂-CH₂-C H₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~ 178 | C =O |

| ~ 45 | -C H(CH₃)- |

| ~ 35 | -C H₂-CH₂-CH₃ |

| ~ 20 | -CH₂-C H₂-CH₃ |

| ~ 18 | -CH(C H₃)- |

| ~ 14 | -CH₂-CH₂-C H₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3180 | Strong, Broad | N-H stretch (primary amide) |

| 2960 - 2850 | Strong | C-H stretch (alkane) |

| ~ 1650 | Strong | C=O stretch (Amide I band) |

| ~ 1620 | Medium | N-H bend (Amide II band) |

| ~ 1465 | Medium | C-H bend (CH₂, CH₃) |

Mass Spectrometry (MS) (Predicted)

| m/z | Interpretation |

| 115 | [M]⁺ (Molecular ion) |

| 100 | [M - CH₃]⁺ |

| 87 | [M - C₂H₄]⁺ |

| 72 | [M - C₃H₇]⁺ |

| 44 | [CONH₂]⁺ |

Experimental Protocols

Synthesis of this compound from 2-Methylpentanoyl Chloride

This protocol describes a common method for the amidation of an acid chloride.[2]

Materials:

-

2-Methylpentanoyl chloride

-

Concentrated aqueous ammonia (B1221849) (28-30%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylpentanoyl chloride (1 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated aqueous ammonia (2-3 equivalents) dropwise to the stirred solution. A white precipitate will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization.

Procedure:

-

Dissolve the crude product in a minimal amount of a hot solvent system (e.g., ethyl acetate/hexanes).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

References

A Comprehensive Technical Guide to 2-Methylpentanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2-Methylpentanamide, a simple branched-chain amide. The document covers its chemical identity, including its IUPAC name and synonyms, alongside a compilation of its physicochemical properties. While specific experimental data for this compound is limited in publicly available literature, this guide furnishes detailed, generalized experimental protocols for its synthesis and analysis based on established organic chemistry principles for similar amide compounds. Furthermore, a plausible biological pathway for a generic fatty acid amide is presented to illustrate a potential mechanism of action, given the absence of specific pathway information for this compound. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical research.

Chemical Identity and Properties

This compound, also known by its synonym 2-methylvaleramide, is a primary amide derivative of 2-methylpentanoic acid.[1] Its chemical structure consists of a five-carbon pentane (B18724) backbone with a methyl group at the second carbon and a primary amide functional group.

IUPAC Name: this compound[1]

Synonyms:

Physicochemical and Computed Properties

The following table summarizes the key physicochemical and computed properties of this compound.

| Property | Value | Source |

| Molecular Formula | C6H13NO | PubChem |

| Molecular Weight | 115.17 g/mol | PubChem[1] |

| CAS Number | 6941-49-7 | PubChem[1] |

| XLogP3 | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 115.099714038 Da | PubChem[1] |

| Monoisotopic Mass | 115.099714038 Da | PubChem[1] |

| Topological Polar Surface Area | 43.1 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from 2-methylpentanoic acid or its corresponding acyl chloride, 2-methylpentanoyl chloride.

Method 1: From 2-Methylpentanoyl Chloride

This is a common and efficient method for amide synthesis.

-

Reaction:

-

Materials:

-

2-Methylpentanoyl chloride

-

Concentrated aqueous ammonia (B1221849) (e.g., 28-30%)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, place a volume of concentrated aqueous ammonia.

-

Dissolve 2-methylpentanoyl chloride (1 equivalent) in an anhydrous solvent such as diethyl ether or dichloromethane.

-

Add the solution of 2-methylpentanoyl chloride dropwise to the stirred ammonia solution via a dropping funnel. A white precipitate of ammonium (B1175870) chloride and the product will form.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with two portions of diethyl ether or dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

-

Method 2: From 2-Methylpentanoic Acid

This method requires the activation of the carboxylic acid.

-

Reaction (using Thionyl Chloride for activation):

-

CH3CH2CH2CH(CH3)COOH + SOCl2 -> CH3CH2CH2CH(CH3)COCl + SO2 + HCl

-

CH3CH2CH2CH(CH3)COCl + 2 NH3 -> CH3CH2CH2CH(CH3)CONH2 + NH4Cl

-

-

Materials:

-

2-Methylpentanoic acid

-

Thionyl chloride (SOCl2) or another activating agent (e.g., DCC, EDC)

-

Anhydrous solvent (e.g., THF, DCM)

-

Concentrated aqueous ammonia

-

Materials for workup and purification as in Method 1.

-

-

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere, dissolve 2-methylpentanoic acid (1 equivalent) in an anhydrous solvent. Add thionyl chloride (1.1-1.5 equivalents) dropwise at room temperature. Heat the mixture to reflux for 1-2 hours or until the evolution of gas ceases. The solvent and excess thionyl chloride can be removed under reduced pressure to yield the crude 2-methylpentanoyl chloride.

-

Amidation: The crude acyl chloride can then be reacted with ammonia as described in Method 1.

-

Analytical Methods

The purity and identity of synthesized this compound can be confirmed using standard analytical techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A standard GC-MS system equipped with a capillary column suitable for polar analytes (e.g., a wax or a mid-polarity column).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, ethyl acetate).

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

-

Expected Fragmentation: The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 115, and characteristic fragments corresponding to the loss of the amide group and cleavage of the alkyl chain.

2. High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol.

-

Detection: UV detection at a low wavelength (e.g., 200-220 nm) as the amide chromophore has a weak absorbance.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the propyl, methyl, and methine protons of the alkyl chain, as well as broad signals for the -NH2 protons.

-

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon around 175-180 ppm, along with signals for the carbons in the alkyl chain.

Biological Activity and Signaling Pathways

Specific biological activities or signaling pathways for this compound have not been extensively reported in the scientific literature. However, it belongs to the class of fatty acid amides, some of which are known to be biologically active. For instance, the endocannabinoid anandamide (B1667382) and the sleep-inducing substance oleamide (B13806) are well-known fatty acid amides that act as signaling molecules. These molecules often exert their effects by interacting with specific receptors or by modulating the activity of enzymes.

Given the structural similarity to other short-chain fatty acids and their derivatives, a hypothetical mechanism of action for this compound could involve interaction with a G-protein coupled receptor (GPCR) or modulation of an enzyme involved in lipid metabolism.

Below is a conceptual workflow illustrating a generalized signaling pathway that could be initiated by a fatty acid amide.

Caption: Hypothetical signaling pathway for this compound.

Conclusion

This compound is a simple branched-chain primary amide for which detailed scientific literature is sparse. This guide provides a consolidation of its known properties and presents robust, generalized protocols for its synthesis and analysis, which should prove valuable for researchers interested in this or structurally related molecules. The provided hypothetical signaling pathway serves as a conceptual framework for investigating the potential biological roles of such short-chain fatty acid amides. Further research is warranted to elucidate the specific properties and biological functions of this compound.

References

An In-depth Technical Guide to 2-Methylpentanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylpentanamide, a simple branched-chain aliphatic amide. The document details its chemical and physical properties, provides adaptable experimental protocols for its synthesis and analysis, and explores its potential, though currently under-investigated, biological significance.

Core Molecular and Physical Data

This compound, also known as 2-methylvaleramide, is a primary amide with the chemical formula C₆H₁₃NO.[1] Its core structure consists of a pentanamide (B147674) backbone with a methyl group at the second carbon position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 115.17 g/mol | [1] |

| Molecular Formula | C₆H₁₃NO | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 6941-49-7 | [1] |

| Computed XLogP3 | 1.1 | [1] |

| Topological Polar Surface Area | 43.1 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Characterization

The synthesis of this compound can be approached through standard amidation reactions. Below are two common protocols that can be adapted for its preparation.

Experimental Protocols for Synthesis

Protocol 1: From 2-Methylpentanoyl Chloride

This method involves the reaction of an acid chloride with ammonia (B1221849).

-

Preparation of 2-Methylpentanoyl Chloride: 2-Methylpentanoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, typically in an inert solvent like dichloromethane (B109758) (DCM) or in the absence of a solvent. The reaction is usually performed at room temperature or with gentle heating. The progress can be monitored by the cessation of gas evolution (HCl and SO₂ if using thionyl chloride). Excess chlorinating agent and solvent are removed under reduced pressure to yield crude 2-methylpentanoyl chloride.

-

Amidation: The crude 2-methylpentanoyl chloride is dissolved in an inert aprotic solvent (e.g., DCM, diethyl ether, or THF). The solution is then cooled in an ice bath. An excess of concentrated aqueous ammonia or a solution of ammonia in an appropriate solvent is added dropwise with vigorous stirring. The reaction is typically exothermic. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a few hours.

-

Work-up and Purification: The reaction mixture is washed sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove excess ammonia, and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: From 2-Methylpentanoic Acid using a Coupling Agent

This method directly couples the carboxylic acid with an ammonia source using a peptide coupling agent.

-

Activation of Carboxylic Acid: 2-Methylpentanoic acid is dissolved in a suitable aprotic solvent, such as DCM or dimethylformamide (DMF). A coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU)) and, if necessary, an activator (e.g., 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt)) are added to the solution. The mixture is stirred at 0 °C for a short period to form the activated ester.

-

Amidation: A source of ammonia, such as ammonium (B1175870) chloride in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is added to the reaction mixture. The reaction is allowed to proceed at room temperature for several hours to overnight.

-

Work-up and Purification: If DCC was used, the by-product dicyclohexylurea (DCU) is removed by filtration. The filtrate is then washed with dilute acid, dilute base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried, and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography.

Analytical Characterization Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general framework for the analysis of this compound. Optimization of parameters will be required for specific instrumentation.

-

Sample Preparation: Dissolve a known amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (B1210297) to prepare a stock solution. Create a series of calibration standards by diluting the stock solution. For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary.[2]

-

GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 70 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Acquisition Mode: Full scan mode (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.

-

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the amide protons, the methine proton at the C2 position, the methylene (B1212753) protons of the propyl chain, and the methyl protons. The chemical shifts, integration, and coupling patterns will be characteristic of the this compound structure.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule, including the carbonyl carbon, the methine carbon, the three methylene carbons, and the methyl carbon.

Biological Activity and Potential Significance in Drug Development

The biological activity of this compound has not been extensively studied. However, the broader class of aliphatic amides exhibits a range of biological effects that suggest potential areas for investigation.

Antimicrobial Potential: Some studies have shown that alkyl amides can possess antimicrobial properties, although their effects are generally more limited compared to the corresponding alkyl amines.[3] The activity is often dependent on the chain length.[3] Further research would be necessary to determine if this compound exhibits any significant antibacterial or antifungal activity.

Cytotoxicity: The cytotoxicity of simple amides is an area of active research. Some amide herbicides have been shown to induce cytotoxicity in human cell lines, with the mechanism potentially involving the activation of the TRPA1 channel.[4] While these are structurally more complex than this compound, it highlights a potential avenue for toxicological screening. Studies on other simple amides could provide insights into the potential cytotoxicity of this compound.

Role in Signaling Pathways: The amide bond is a fundamental component of peptides and proteins, and as such, is central to virtually all signaling pathways. While simple amides like this compound are not direct components of these macromolecules, their structural similarity to amino acid residues could lead to interactions with enzymes or receptors. The replacement of carboxylic acids with amides is a common strategy in drug design to improve properties like membrane permeability and metabolic stability.[5] Understanding the biological effects of simple amides could therefore inform the design of more complex drug candidates.

Visualizations

Diagram 1: General Synthesis Workflow for this compound

Caption: General synthesis workflows for this compound.

Diagram 2: General Analytical Workflow for this compound

Caption: General analytical workflow for this compound.

References

- 1. 2-Methylvaleramide | C6H13NO | CID 97770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sample preparation GC-MS [scioninstruments.com]

- 3. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Common Mechanisms of Cytotoxicity Induced by Amide Herbicides via TRPA1 Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

2-Methylpentanamide CAS number and registration

An In-Depth Technical Guide to 2-Methylpentanamide

This technical guide provides a comprehensive overview of this compound, including its chemical identity, registration details, physicochemical properties, and a proposed synthesis methodology. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identification and Registration

This compound, also known as 2-methylvaleramide, is a simple branched-chain amide.[1] Its primary identification and registration details are summarized below.

CAS Number : 6941-49-7[1][2][3]

Registration and Availability : this compound is listed in several chemical databases, including PubChem, and is available from various commercial suppliers for laboratory and research purposes.[1][2][3][4] This indicates that it is a known compound used in chemical research, although extensive biological studies appear to be limited.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been determined through computational methods and are available in public databases. These properties are crucial for understanding its behavior in chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [1][2][4] |

| Molecular Weight | 115.17 g/mol | [1][2][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Methylvaleramide | [1] |

| Computed XLogP3 | 1.1 | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 3 | |

| Exact Mass | 115.099714038 Da | [1] |

| Purity (Typical) | Min. 95% | [4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in publicly available literature. However, a general synthetic approach can be proposed based on standard organic chemistry reactions.

Proposed Synthesis: Amidation of 2-Methylpentanoic Acid

A common and effective method for the synthesis of amides is the reaction of a carboxylic acid with an amine. In this case, this compound can be synthesized from 2-methylpentanoic acid.

Reaction Scheme:

2-Methylpentanoic Acid + Amine Source → this compound

General Protocol Outline:

-

Activation of the Carboxylic Acid : 2-Methylpentanoic acid is first converted into a more reactive acyl derivative. This can be achieved using a variety of coupling agents (e.g., DCC, EDC) or by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Reaction with an Amine Source : The activated acyl derivative is then reacted with a source of ammonia, such as ammonium (B1175870) hydroxide (B78521) or a protected amine, to form the amide bond.

-

Work-up and Purification : The reaction mixture is typically subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude product is then purified, commonly by recrystallization or column chromatography, to yield pure this compound.

Note: This is a generalized protocol. Specific reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized for this particular synthesis.

Biological Activity and Signaling Pathways

As of the latest available data, there are no specific studies detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. The scientific literature that discusses the biological activities of related compounds focuses on different chemical classes:

-

Sulfonamide derivatives have been investigated for their anti-inflammatory, urease, and cyclooxygenase-2 (COX-2) inhibitory activities.

-

2-Aminothiazole and 2-Mercaptobenzothiazole derivatives have been explored for potential antioxidant and antimicrobial properties.[5][6]

It is crucial to note that the biological activities of these related but structurally distinct classes of molecules cannot be extrapolated to this compound without direct experimental evidence. Further research is required to determine if this compound possesses any significant biological properties.

Mandatory Visualizations

As there is no information on signaling pathways for this compound, a logical workflow for its proposed synthesis and purification is presented below.

Caption: Proposed workflow for the synthesis and purification of this compound.

References

- 1. N,N-diethyl-2-methylpentanamide | C10H21NO | CID 4630307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylvaleramide | C6H13NO | CID 97770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accio.github.io [accio.github.io]

- 4. Exploring 2-Methylpentane's Use in Analytical Chemistry Procedures [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-bromo-N-methylpentanamide | C6H12BrNO | CID 14870202 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 2-Methylpentanamide from 2-Methylpentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 2-methylpentanamide from 2-methylpentanoic acid. It covers the common synthetic routes, detailed experimental protocols, and characterization data to support research and development in the pharmaceutical and chemical industries.

Introduction

This compound is a valuable chemical intermediate in organic synthesis. Its structure, featuring a branched alkyl chain and a primary amide functional group, makes it a useful building block in the development of various organic molecules, including potential pharmaceutical candidates. The synthesis of this amide from its corresponding carboxylic acid, 2-methylpentanoic acid, is a fundamental transformation in organic chemistry. This guide will focus on the most common and reliable methods for this conversion.

Synthetic Pathways

The conversion of a carboxylic acid to a primary amide can be achieved through several synthetic routes. The most prevalent and practical approach involves a two-step process: the activation of the carboxylic acid by converting it into a more reactive intermediate, followed by amidation with an ammonia (B1221849) source.

Acyl Chloride Pathway

A highly effective method for the synthesis of this compound proceeds via the formation of an acyl chloride intermediate. 2-Methylpentanoic acid is first converted to 2-methylpentanoyl chloride, a more electrophilic species that readily reacts with ammonia to form the desired amide. This pathway is often preferred due to its high yields and relatively clean reactions.

Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Thionyl chloride is a widely used reagent that produces gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture.[1][2]

The subsequent reaction of 2-methylpentanoyl chloride with an ammonia source, such as aqueous ammonia or ammonium (B1175870) chloride, leads to the formation of this compound.[3]

Direct Amidation with Coupling Agents

Direct conversion of 2-methylpentanoic acid to this compound can also be accomplished using coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) activate the carboxylic acid in situ, allowing for direct reaction with an amine.[4][5] While this method avoids the isolation of the acyl chloride, it often requires careful control of reaction conditions to prevent side reactions and facilitate the removal of byproducts derived from the coupling agent.[6][7]

Experimental Protocols

The following section provides detailed experimental procedures for the synthesis of this compound via the acyl chloride pathway.

Synthesis of 2-Methylpentanoyl Chloride

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles (mmol) |

| 2-Methylpentanoic Acid | 116.16 | 0.925 | 10.0 g | 86.1 |

| Thionyl Chloride (SOCl₂) | 118.97 | 1.636 | 15.4 mL | 215.2 |

| Dichloromethane (B109758) (DCM), anhydrous | - | - | 50 mL | - |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-methylpentanoic acid (10.0 g, 86.1 mmol).

-

Add anhydrous dichloromethane (50 mL) to dissolve the carboxylic acid.

-

Slowly add thionyl chloride (15.4 mL, 215.2 mmol, 2.5 equivalents) to the solution at room temperature with stirring.

-

Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. The crude 2-methylpentanoyl chloride is obtained as a yellowish liquid and is typically used in the next step without further purification.

Synthesis of this compound

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Concentration | Quantity | Moles (mmol) |

| 2-Methylpentanoyl Chloride (crude) | 134.60 | - | ~11.6 g | ~86.1 |

| Ammonium Hydroxide (B78521) | - | 28-30% | 50 mL | - |

| Dichloromethane (DCM) | - | - | 50 mL | - |

| Saturated Sodium Bicarbonate Solution | - | - | 30 mL | - |

| Brine | - | - | 30 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - | - |

Procedure:

-

Dissolve the crude 2-methylpentanoyl chloride in dichloromethane (50 mL) in a 250 mL Erlenmeyer flask and cool the solution in an ice bath to 0 °C.

-

While stirring vigorously, slowly add concentrated ammonium hydroxide solution (50 mL) dropwise to the cooled acyl chloride solution. A white precipitate will form.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a white to off-white solid.

Purification

The crude this compound can be purified by recrystallization.

Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethyl acetate (B1210297) and hexanes.

Procedure:

-

Dissolve the crude solid in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes to the hot solution until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.[8][9][10][11]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₃NO |

| Molar Mass | 115.17 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~ 0.9 (t, 3H, CH₃), δ ~ 1.0 (d, 3H, CH₃), δ ~ 1.2-1.6 (m, 4H, CH₂CH₂), δ ~ 2.1 (m, 1H, CH), δ ~ 5.5-6.5 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃) | δ ~ 14 (CH₃), δ ~ 19 (CH₃), δ ~ 20 (CH₂), δ ~ 35 (CH₂), δ ~ 45 (CH), δ ~ 178 (C=O) |

| IR (KBr) | ~3350, 3180 cm⁻¹ (N-H stretch), ~2960, 2870 cm⁻¹ (C-H stretch), ~1650 cm⁻¹ (C=O stretch, Amide I), ~1620 cm⁻¹ (N-H bend, Amide II) |

| Mass Spec (EI) | m/z 115 (M⁺), 72, 57, 44, 43 |

Note: The spectroscopic data presented are predicted based on the structure of this compound and data from similar compounds.[12][13][14][15] Actual experimental data should be obtained for confirmation.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from 2-methylpentanoic acid is a straightforward and efficient process when utilizing the acyl chloride pathway. This guide provides a detailed and practical framework for researchers to perform this synthesis, from the initial reaction to the final purification and characterization of the product. The provided protocols and data serve as a valuable resource for professionals in drug development and chemical synthesis.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. Propanamide, 2-methyl- [webbook.nist.gov]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. youtube.com [youtube.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. Home Page [chem.ualberta.ca]

- 11. youtube.com [youtube.com]

- 12. N-Methylvaleramide [webbook.nist.gov]

- 13. C-13 nmr spectrum of 2-methylpentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylpentane: isohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. mass spectrum of 2-methylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. m.youtube.com [m.youtube.com]

Physical and chemical properties of 2-Methylpentanamide

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylpentanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, details experimental protocols for its synthesis, and includes visualizations to illustrate experimental workflows.

Core Properties of this compound

This compound, also known as 2-methylvaleramide, is a primary amide with the chemical formula C₆H₁₃NO.[1] Its structure features a pentanamide (B147674) backbone with a methyl group at the α-carbon. This branching influences its physical and chemical characteristics.

Physical Properties

| Property | This compound (Computed Values) | 4-Methylpentanamide (Experimental Value) | Source |

| Molecular Weight | 115.17 g/mol | 115.17 g/mol | [1] |

| Melting Point | Not Available | 118-120 °C | |

| Boiling Point | Not Available | Not Available | |

| Density | Not Available | Not Available | |

| Water Solubility | Predicted to be soluble | Not Available | |

| XLogP3 | 1.1 | Not Available | [1] |

Note: The water solubility of amides is generally higher than that of corresponding alkanes due to the presence of the polar amide group capable of hydrogen bonding.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 6941-49-7 | [1] |

| Molecular Formula | C₆H₁₃NO | [1] |

| SMILES | CCCC(C)C(=O)N | [1] |

| InChI | InChI=1S/C6H13NO/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) | [1] |

Spectral Data (Predicted)

Experimental spectra for this compound are not widely published. This section describes the expected spectral characteristics based on its molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons in different chemical environments. The approximate chemical shifts (δ) in ppm relative to TMS are predicted as follows:

-

-NH₂ protons: A broad singlet in the range of 5.0-8.0 ppm.

-

-CH- proton (at C2): A multiplet around 2.0-2.5 ppm.

-

-CH₂- protons (at C3 and C4): Multiplets in the range of 1.2-1.7 ppm.

-

-CH₃ protons (at C5): A triplet around 0.9 ppm.

-

-CH₃ protons (at C2): A doublet around 1.1 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show six distinct signals corresponding to the six carbon atoms in unique environments:

-

C=O (amide carbonyl): ~175-180 ppm

-

-CH- (at C2): ~40-45 ppm

-

-CH₂- (at C3): ~30-35 ppm

-

-CH₂- (at C4): ~20-25 ppm

-

-CH₃ (at C5): ~14 ppm

-

-CH₃ (at C2): ~18 ppm

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the amide functional group and the alkyl chain:

-

N-H stretch: Two bands in the region of 3350-3180 cm⁻¹ (primary amide).

-

C=O stretch (Amide I band): A strong absorption around 1650 cm⁻¹.

-

N-H bend (Amide II band): An absorption around 1640-1600 cm⁻¹.

-

C-H stretch (alkyl): Strong absorptions in the 2960-2850 cm⁻¹ region.

-

C-H bend (alkyl): Absorptions in the 1470-1365 cm⁻¹ region.

Mass Spectrometry

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 115. The fragmentation pattern would likely involve:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.

-

McLafferty rearrangement: If sterically feasible, this could lead to a characteristic fragment.

-

Loss of ammonia (B1221849) (NH₃): Resulting in a fragment at m/z = 98.

-

Cleavage of the alkyl chain: Leading to a series of fragment ions separated by 14 Da (-CH₂-).

Experimental Protocols: Synthesis of this compound

A common and effective method for the synthesis of this compound is the amidation of 2-methylpentanoic acid. This can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with ammonia, or by direct amidation using a coupling agent. A general protocol for the direct amidation is provided below.

Synthesis from 2-Methylpentanoic Acid via Acyl Chloride

This two-step method involves the initial conversion of the carboxylic acid to its acyl chloride, which is then reacted with ammonia.

Step 1: Synthesis of 2-Methylpentanoyl Chloride

-

Reagents and Equipment:

-

2-methylpentanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (B109758) (DCM) or another inert solvent

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap

-

Stirring apparatus

-

Heating mantle

-

-

Procedure:

-

In a fume hood, dissolve 2-methylpentanoic acid in anhydrous DCM in a round-bottom flask.

-

Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride to the solution at room temperature with stirring.

-

Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure. The crude 2-methylpentanoyl chloride is typically used in the next step without further purification.

-

Step 2: Amidation of 2-Methylpentanoyl Chloride

-

Reagents and Equipment:

-

2-methylpentanoyl chloride

-

Concentrated aqueous ammonia (NH₄OH) or anhydrous ammonia gas

-

An appropriate solvent (e.g., diethyl ether, DCM)

-

Beaker or flask for the reaction

-

Stirring apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

-

Procedure:

-

Dissolve the crude 2-methylpentanoyl chloride in an inert solvent.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia with vigorous stirring. A white precipitate of this compound will form.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 30-60 minutes.

-

Transfer the mixture to a separatory funnel. If two layers form, separate the organic layer. Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization or chromatography.

-

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the two-step synthesis of this compound from 2-methylpentanoic acid.

Caption: Synthesis of this compound from 2-Methylpentanoic Acid.

References

In-Depth Technical Guide to the Solubility of 2-Methylpentanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methylpentanamide. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on a qualitative solubility profile based on established chemical principles. Furthermore, it outlines detailed experimental protocols for the precise quantitative determination of this compound's solubility in a variety of common laboratory solvents. This guide is intended to serve as a foundational resource for researchers and professionals engaged in work that requires an understanding of the solubility behavior of this compound.

Introduction to this compound

This compound is a primary amide with the chemical formula C₆H₁₃NO. Its molecular structure, featuring a five-carbon chain with a methyl group at the second position and a primary amide functional group, dictates its physicochemical properties, including its solubility. The amide group, with its capacity for hydrogen bonding, and the alkyl chain, which contributes to its non-polar character, create a molecule with solubility that is highly dependent on the nature of the solvent.

Understanding the solubility of this compound is crucial in various scientific and industrial contexts, including:

-

Drug Development: Solubility is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Process Chemistry: Knowledge of solubility is essential for designing and optimizing crystallization, purification, and formulation processes.

-

Chemical Research: Solubility data is fundamental for reaction chemistry, enabling the appropriate choice of solvents for reactions involving this compound.

Qualitative and Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Moderately Soluble | The primary amide group can participate in hydrogen bonding with protic solvents; however, the C6 alkyl chain introduces significant hydrophobic character, which is expected to limit aqueous solubility. Shorter-chain amides are generally more water-soluble. |

| Polar Aprotic | Acetone, Dichloromethane, Ethyl Acetate | Moderately Soluble to Soluble | The polar aprotic nature of these solvents allows for dipole-dipole interactions with the polar amide group of this compound. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The dominant interactions in non-polar solvents are van der Waals forces. While the alkyl chain of this compound can interact via these forces, the highly polar amide group will significantly hinder solubility in these solvents. |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reliable solubility data for this compound, standardized experimental methods are required. The following protocols describe the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (B75204) and PTFE septa

-

Constant temperature incubator or water bath with shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately add a known volume or mass of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution has reached equilibrium. The exact time should be determined through preliminary experiments.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a minimum of one hour to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, tared vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the filtered sample.

-

Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in units of g/100 mL, mg/mL, or mol/L.

-

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical workflow for the experimental determination and analysis of a compound's solubility.

Caption: A logical workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound is not widely published, this technical guide provides a robust framework for understanding and determining its solubility. The predicted qualitative solubility profile, based on chemical principles, serves as a useful starting point for solvent selection. For applications requiring precise solubility values, the detailed experimental protocols provided herein offer a reliable methodology for generating this critical data. The successful application of these methods will enable researchers and drug development professionals to effectively utilize this compound in their respective fields.

Technical Guide: Physicochemical Properties of 2-Methylpentanamide

For the attention of: Researchers, scientists, and professionals in drug development.

Subject: An in-depth analysis of the melting and boiling points of 2-Methylpentanamide (CAS 6941-49-7), including detailed experimental methodologies.

Introduction

This compound, also known as 2-methylvaleramide, is a primary amide with the chemical formula C₆H₁₃NO. A thorough understanding of its fundamental physicochemical properties, such as its melting and boiling points, is crucial for its application in research and development, particularly in areas like solvent selection, reaction condition optimization, and material characterization. This document provides available data on these properties and outlines the standard experimental procedures for their determination.

Quantitative Data

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2-Methylvaleramide | PubChem[1] |

| CAS Number | 6941-49-7 | PubChem[1] |

| Molecular Formula | C₆H₁₃NO | PubChem[1] |

| Molecular Weight | 115.17 g/mol | PubChem[1] |

| Boiling Point | 245.2 °C at 760 mmHg | Molbase |

| Melting Point | Data not available |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the melting and boiling points of a solid amide like this compound.

Melting Point Determination

A precise melting point is a key indicator of a compound's purity. The procedure described here utilizes a Mel-Temp apparatus, a common instrument in organic chemistry laboratories.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely crushed into a powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and gently tapped on a hard surface to pack the solid into the closed end, achieving a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the sample holder of the Mel-Temp apparatus.

-

Heating and Observation: The apparatus is switched on, and the heating rate is adjusted. An initial rapid heating can be employed to determine an approximate melting range. For an accurate measurement, a second, fresh sample is heated rapidly to about 15-20°C below the approximate melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range is typically narrow.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The Thiele tube method is a convenient and widely used technique for determining the boiling point of small quantities of a liquid.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed (open end down) into the test tube containing the sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer using a rubber band or a wire. The entire assembly is then clamped inside a Thiele tube containing a high-boiling point liquid (such as mineral oil or silicone oil), ensuring the sample is below the oil level.

-

Heating and Observation: The side arm of the Thiele tube is gently heated with a Bunsen burner or a microburner. The design of the tube facilitates the circulation of the oil, ensuring uniform heating. As the temperature rises, air trapped in the capillary tube will bubble out.

-

Data Recording: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed. As the apparatus cools, the bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure. The atmospheric pressure should be recorded alongside the boiling point.

Visualized Experimental Workflow

The logical flow of the experimental determination of the physicochemical properties of this compound is illustrated below.

Caption: Workflow for determining the melting and boiling points of this compound.

References

Spectroscopic Analysis of 2-Methylpentanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Methylpentanamide (C₆H₁₃NO), a simple branched-chain amide. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for the acquisition of such data for a solid amide sample are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from typical values for amides and related aliphatic compounds and are intended to serve as a reference for researchers.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.5-6.5 | Broad Singlet | 2H | -NH₂ |

| ~ 2.1-2.3 | Multiplet | 1H | H-2 |

| ~ 1.4-1.6 | Multiplet | 2H | H-3 |

| ~ 1.2-1.4 | Multiplet | 2H | H-4 |

| ~ 1.1 | Doublet | 3H | -CH₃ (at C-2) |

| ~ 0.9 | Triplet | 3H | H-5 (-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 178-180 | C-1 (C=O) |

| ~ 45-50 | C-2 |

| ~ 30-35 | C-3 |

| ~ 20-25 | C-4 |

| ~ 15-20 | -CH₃ (at C-2) |

| ~ 10-15 | C-5 |

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3180 | Strong, Broad | N-H stretch (primary amide, two bands) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| ~ 1640 | Strong | C=O stretch (Amide I band) |

| ~ 1615 | Medium | N-H bend (Amide II band) |

| ~ 1465 | Medium | C-H bend (CH₂, CH₃) |

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Possible Fragment Ion |

| 115 | [M]⁺ (Molecular Ion) |

| 100 | [M - CH₃]⁺ |

| 86 | [M - C₂H₅]⁺ |

| 72 | [M - C₃H₇]⁺ |

| 44 | [CONH₂]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic analyses of a solid amide sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

Tetramethylsilane (TMS)

-

NMR tubes

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃ in a clean, dry vial. Add a small drop of TMS as an internal standard.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the FID, phase, and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or TMS.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr), spectroscopic grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer with a sample holder

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder into an agate mortar.

-

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the pellet press die.

-

Apply pressure (typically several tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and compare them to known correlation tables.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

This compound sample

-

Volatile organic solvent (e.g., methanol (B129727) or acetonitrile)

-

Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a suitable volatile solvent.

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Column: A suitable capillary column (e.g., HP-5MS).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-300.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with this peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for an organic compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

2-Methylpentanamide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2-Methylpentanamide (CAS No. 6941-49-7). The following sections detail the toxicological profile, personal protective equipment (PPE) recommendations, first aid procedures, and measures for accidental release, fire, and disposal. This document is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

-

H302: Harmful if swallowed (Acute toxicity, oral - Category 4).[1]

-

H315: Causes skin irritation (Skin corrosion/irritation - Category 2).[1]

-

H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[1]

-

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3).[1]

Signal Word: Warning[1]

Pictograms:

Toxicological Data

Experimental Protocols for Hazard Assessment

The following are detailed methodologies for key experiments that would be conducted to determine the toxicological profile of this compound, based on OECD guidelines.

Acute Oral Toxicity - OECD Test Guideline 401 (or alternative methods like OECD 420, 423, 425)

Objective: To determine the acute oral toxicity of a substance.

Methodology:

-

Test Animals: Typically, young adult rats of a single sex (usually females as they are often slightly more sensitive) are used.

-

Dosage: A series of graded doses of this compound, dissolved or suspended in a suitable vehicle (e.g., water, corn oil), are administered by gavage to groups of animals.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated using appropriate statistical methods.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

Objective: To assess the potential of a substance to cause skin irritation or corrosion.[2][3][4]

Methodology:

-

Test Animals: Healthy young adult albino rabbits are typically used.[2]

-

Application: A small amount (0.5 g or 0.5 mL) of this compound is applied to a small area of shaved skin on the back of the animal. The test site is then covered with a gauze patch and semi-occlusive dressing.[2]

-

Exposure: The exposure duration is typically 4 hours.[2]

-

Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[2]

-

Scoring: The reactions are scored according to a standardized grading system.

-

Data Analysis: The mean scores for erythema and edema for each animal are calculated to determine the primary irritation index and the overall irritation classification.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

Objective: To determine the potential of a substance to cause eye irritation or corrosion.[5][6][7][8]

Methodology:

-

Test Animals: Healthy young adult albino rabbits are generally used.[5]

-

Application: A small amount (0.1 mL of liquid or 0.1 g of solid) of this compound is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.[6]

-

Observation: The eyes are examined for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.[6]

-

Scoring: Ocular lesions are scored using a standardized system.

-

Data Analysis: The scores for each observation point are used to classify the substance's eye irritation potential.

Safety and Handling Precautions

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[1]

-

Provide appropriate exhaust ventilation at places where dust is formed.[1]

Personal Protective Equipment (PPE)

| PPE Category | Recommended Equipment | Specifications and Use |

| Eye and Face Protection | Chemical safety goggles and/or a face shield. | Must be worn to prevent contact with the eyes. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. | Gloves should be inspected before use. A lab coat should be worn to protect skin and personal clothing. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary in poorly ventilated areas or for procedures that may generate significant dust or vapors. | The type of respirator will depend on the concentration of the substance in the air. |

Hygiene Measures

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling and before breaks and at the end of the workday.[1]

-

Handle in accordance with good industrial hygiene and safety practices.[1]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: No specific data is available for this compound.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

-

Methods for Containment and Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Visualizations

References

Sourcing 2-Methylpentanamide: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability and Applications of 2-Methylpentanamide.

Introduction

This compound (CAS No. 6941-49-7), a simple branched-chain aliphatic amide, serves as a valuable building block in organic synthesis and medicinal chemistry. Its structural motif is of interest in the development of novel therapeutic agents and other functional molecules. This technical guide provides an overview of the commercial suppliers of this compound, its physicochemical properties, and available data on its applications, to assist researchers and drug development professionals in sourcing and utilizing this compound.

Physicochemical Properties

This compound is a white to off-white solid with the following properties:

| Property | Value |

| CAS Number | 6941-49-7 |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.18 g/mol |

| IUPAC Name | This compound |

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound for research and development purposes. The available quantities, purity, and pricing can vary between suppliers. Below is a summary of information gathered from prominent commercial sources. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed certificates of analysis.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) |

| Oakwood Chemical | 103248 | Not specified | 250 mg | $104.00 |

| 1 g | $213.00 | |||

| 5 g | $814.00 | |||

| BLD Pharm | BD01330451 | Not specified | Inquire | Inquire |

| CymitQuimica | 3D-GAA94149 | Min. 95% | Discontinued | N/A |

Note: Pricing and availability are subject to change. The information presented here is based on data accessed in late 2025. "Inquire" indicates that pricing and availability are provided upon request.

Sourcing and Procurement Workflow

The process of acquiring this compound for research purposes typically follows a standard procurement workflow. This involves identifying potential suppliers, evaluating their product specifications and pricing, obtaining necessary internal approvals, and placing the order.

Unlocking the Therapeutic Potential of 2-Methylpentanamide: A Guide to Future Research

For Immediate Release

This technical guide outlines promising research avenues for 2-Methylpentanamide, a simple aliphatic amide with unexplored therapeutic potential. While direct biological activity data for this compound is limited, its structural characteristics suggest several areas of investigation, particularly in oncology, infectious diseases, and enzymology. This document provides a framework for researchers, scientists, and drug development professionals to explore the bioactivity of this compound and its analogues, offering detailed experimental protocols and conceptual workflows to guide future studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing and interpreting biological assays. The following table summarizes key computed and experimental data for the compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2-Methylvaleramide | PubChem[1] |

| CAS Number | 6941-49-7 | PubChem[1] |

| Molecular Formula | C₆H₁₃NO | PubChem[1] |

| Molecular Weight | 115.17 g/mol | PubChem[1] |

| XLogP3 | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| SMILES | CCCC(C)C(=O)N | PubChem[1][2] |

Potential Research Area: Anticancer Activity

The amide functional group is a cornerstone of many pharmaceutical agents, including numerous anticancer drugs.[3][4] Its ability to form stable hydrogen bonds makes it a valuable pharmacophore for interacting with biological targets.[5] Given this precedent, a primary area of investigation for this compound should be its potential cytotoxic effects on cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.[6][7][8]

1.1.1. Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

96-well plates

1.1.2. Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.[6] Treat the cells with various concentrations of the compound and a vehicle control (DMSO) for 24, 48, and 72 hours.[6]

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Hypothetical Data Presentation: Cytotoxicity of this compound

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| HeLa | 24 | >100 |

| 48 | 75.3 | |

| 72 | 52.1 | |

| MCF-7 | 24 | >100 |

| 48 | 88.9 | |

| 72 | 63.7 | |

| A549 | 24 | >100 |

| 48 | >100 | |

| 72 | 91.5 |

Visualization: Cytotoxicity Experimental Workflow

Workflow for assessing the in vitro cytotoxicity of this compound.

Potential Research Area: Antimicrobial Activity

Amide derivatives have been reported to possess a broad spectrum of biological activities, including antimicrobial and antifungal properties.[2][9][10] The structural simplicity of this compound makes it an attractive candidate for screening against various pathogens.